Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
CAS No.:
Cat. No.: VC16767871
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3N2O2 |
|---|---|
| Molecular Weight | 258.20 g/mol |
| IUPAC Name | methyl 1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H9F3N2O2/c1-16-7-5-3-4-6(9(17)18-2)8(7)15-10(16)11(12,13)14/h3-5H,1-2H3 |
| Standard InChI Key | NAJPPZBLOHJLJG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a benzimidazole core with three functional groups:
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N1-Methyl group: Enhances lipophilicity and modulates electronic effects on the imidazole ring.
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C2-Trifluoromethyl group: Introduces strong electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .
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C4-Methyl ester: Provides a handle for further derivatization via hydrolysis or transesterification.
The IUPAC name, methyl 1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate, reflects these substituents’ positions. The canonical SMILES string (CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)OC) and InChIKey (NAJPPZBLOHJLJG-UHFFFAOYSA-N) confirm the connectivity and stereochemical features.
Physicochemical Characteristics
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Molecular Weight: 258.20 g/mol
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Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the ester and trifluoromethyl groups.
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Melting Point: Analogous trifluoromethyl benzimidazoles report melting points between 88–202°C, suggesting solid-state stability under standard conditions .
Synthesis and Reaction Pathways
Copper-Catalyzed Cyclization
A robust synthesis route involves Cu₂O-catalyzed cyclization of o-phenylenediamine derivatives with hexafluoroacetylacetone (HFAC) .
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Reactants: o-Phenylenediamine (1.0 equiv.), HFAC (1.5 equiv.), Cu₂O (10 mol%), CH₃CN (3 mL).
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Conditions: 90°C, 18–24 hours under air.
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Workup: Solvent removal, silica gel chromatography.
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Yield: 84% for the methyl ester derivative (3j in reference ).
Mechanistic Insights:
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Step 1: Coordination of Cu(I) to HFAC, facilitating enolate formation.
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Step 2: Nucleophilic attack by the diamine’s amine group, followed by cyclodehydration.
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Step 3: Esterification at C4 via in situ methanolysis or pre-functionalization.
This method avoids harsh conditions, offering scalability and functional group tolerance .
Alternative Routes
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Photoredox Trifluoromethylation: Late-stage C–H trifluoromethylation of pre-formed benzimidazoles using CF₃ radicals generated via Ru photocatalysts .
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Multicomponent Reactions: Condensation of aldehydes, amines, and trifluoromethylating agents, though less efficient for C2-substituted derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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δ 13.65 (s, 1H, NH),
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δ 8.04 (dd, J = 59.7, 5.9 Hz, 2H, aromatic),
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δ 7.45 (t, J = 7.6 Hz, 1H, aromatic),
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δ 3.96 (s, 3H, OCH₃).
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δ 170.1 (COOCH₃),
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δ 147.7 (C2–CF₃, q, JC–F = 40.7 Hz),
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δ 124.0 (CF₃, q, JC–F = 271.7 Hz).
19F NMR (565 MHz, d₆-DMSO):
High-Resolution Mass Spectrometry (HRMS)
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Observed: m/z 258.0751 ([M+H]⁺).
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Calculated for C₁₁H₁₀F₃N₂O₂⁺: 258.0754.
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